molecular formula C14H11Cl2NO B186114 3,4-dichloro-N-(3-methylphenyl)benzamide CAS No. 7497-24-7

3,4-dichloro-N-(3-methylphenyl)benzamide

Cat. No. B186114
CAS RN: 7497-24-7
M. Wt: 280.1 g/mol
InChI Key: TUCGVRKDQZTMQB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained popularity in recent years due to its potential use in treating growth hormone deficiencies and muscle wasting disorders.

Mechanism Of Action

3,4-dichloro-N-(3-methylphenyl)benzamide works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which promotes tissue growth and repair. The mechanism of action is similar to that of growth hormone-releasing hormone (GHRH) and growth hormone-releasing peptide (GHRP).

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-dichloro-N-(3-methylphenyl)benzamide include increased muscle mass and strength, improved bone density, enhanced cognitive function, and better sleep quality. It also has potential anti-inflammatory and antioxidant effects. The compound has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4-dichloro-N-(3-methylphenyl)benzamide in lab experiments include its ability to stimulate growth hormone release, its potential use in treating growth hormone deficiencies and muscle wasting disorders, and its potential anti-aging and performance-enhancing effects. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential long-term effects.

Future Directions

For research on 3,4-dichloro-N-(3-methylphenyl)benzamide include investigating its potential use in treating other medical conditions such as osteoporosis and sarcopenia, as well as its effects on metabolism and body composition. There is also a need for further research on the compound's safety and potential long-term effects. Finally, the development of more selective and potent growth hormone secretagogues may lead to the development of more effective therapies for growth hormone deficiencies and related disorders.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(3-methylphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with thionyl chloride and sodium hydroxide to yield the final compound. The synthesis method has been optimized to increase the yield and purity of the product.

Scientific Research Applications

3,4-dichloro-N-(3-methylphenyl)benzamide has been extensively studied for its potential use in treating growth hormone deficiencies and muscle wasting disorders. It has also been investigated for its effects on bone density, cognitive function, and sleep quality. In addition, it has been studied for its potential use in anti-aging therapies and as a performance-enhancing drug.

properties

CAS RN

7497-24-7

Product Name

3,4-dichloro-N-(3-methylphenyl)benzamide

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

3,4-dichloro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)

InChI Key

TUCGVRKDQZTMQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS RN

7497-24-7

Origin of Product

United States

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